molecular formula C28H58S2 B13803292 Tetradecyl disulfide CAS No. 5348-83-4

Tetradecyl disulfide

Cat. No.: B13803292
CAS No.: 5348-83-4
M. Wt: 458.9 g/mol
InChI Key: PVHFXVCJLSWJAO-UHFFFAOYSA-N
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Description

Tetradecyl Disulfide, with the CAS Registry Number 29962-83-2, is an organic sulfur compound provided for laboratory research and development. This compound has a molecular formula of C28H58S2 and a molecular weight of 458.89 g/mol . Its structure features a disulfide bond (-S-S-), a functional group of significant interest in biochemical and materials science research. Disulfide bonds are well-known for their critical role in stabilizing the three-dimensional structure of proteins and peptides . In a research context, disulfide bonds can be subject to cleavage initiated by free radicals, a process studied using advanced techniques like mass spectrometry to understand protein structure and fragmentation pathways . Researchers utilize compounds like this compound as model molecules or building blocks in various experimental settings. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own comprehensive safety and regulatory assessments prior to use.

Properties

CAS No.

5348-83-4

Molecular Formula

C28H58S2

Molecular Weight

458.9 g/mol

IUPAC Name

1-(tetradecyldisulfanyl)tetradecane

InChI

InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

PVHFXVCJLSWJAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC

Origin of Product

United States

Historical Context and Evolution of Long Chain Disulfide Chemistry

The study of disulfide bonds has a rich history, fundamentally linked to the early discoveries in protein chemistry. In the mid-20th century, foundational work on proteins like bovine pancreatic ribonuclease revealed that disulfide bridges between cysteine residues were crucial for their structure and function. nih.gov This discovery highlighted the disulfide bond's role in stabilizing the three-dimensional structures of proteins. nih.govwikipedia.org Early research demonstrated that the correct disulfide bond pattern is encoded in the amino acid sequence and forms during the protein folding process. nih.gov

The evolution of disulfide chemistry extended from these biological origins to synthetic organic chemistry. A primary focus has been the oxidation of thiols to form symmetrical and unsymmetrical disulfides, a simple and often high-yielding process. thieme-connect.com However, the unpleasant odor of thiol precursors spurred the development of alternative synthetic routes, such as the direct conversion of alkyl halides. thieme-connect.com Over time, research has also delved into the dynamic nature of the disulfide bond, particularly its ability to undergo thiol-disulfide exchange reactions. This reversible cleavage and formation are central to its function in biological regulation and have been harnessed in synthetic applications. wikipedia.orgnih.gov The investigation of long-chain dialkyl disulfides, like tetradecyl disulfide, is a more recent development, driven by interest in how the properties of the long alkyl chains influence the behavior of the disulfide functional group. nih.gov

Significance of Dialkyl Disulfides in Organic Synthesis and Materials Science Research

Dialkyl disulfides are versatile compounds with significant roles in both organic synthesis and materials science. Their importance stems from the unique reactivity of the disulfide bond.

In organic synthesis , dialkyl disulfides serve as important intermediates and reagents. researchgate.net They are fundamental building blocks for creating a variety of organosulfur compounds. thieme-connect.com The disulfide linkage can be cleaved under reductive conditions to generate thiols, which are themselves valuable synthetic precursors. smolecule.com Conversely, the oxidation of thiols is a common method for synthesizing disulfides. researchgate.net Furthermore, disulfides can act as sulfenylating agents, enabling the introduction of sulfur-containing moieties into other organic molecules. thieme-connect.com The development of new catalytic methods, including those using transition metals like copper and nickel, has expanded the toolkit for creating complex unsymmetrical disulfides from simpler dialkyl disulfide precursors. bohrium.comgoettingen-research-online.de

In materials science , the dynamic nature of the disulfide bond is a key feature. This bond can be reversibly broken and reformed, a property that has been exploited to create "smart" or stimulus-responsive materials. mdpi.com For example, polymers incorporating disulfide linkages can exhibit self-healing properties; when the material is fractured, the disulfide bonds can reform, repairing the damage. mdpi.com The relatively low bond dissociation energy of the S-S bond makes these materials responsive to stimuli like heat or light. mdpi.com Long-chain dialkyl disulfides are also used to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, which is essential for developing electrochemical biosensors and other nano-structured devices. thieme-connect.com The long alkyl chains, such as the tetradecyl groups in tetradecyl disulfide, influence the packing and properties of these surface layers.

Scope and Research Objectives for Tetradecyl Disulfide Investigations

1 Strategies Utilizing Organic Halides

A robust method for preparing symmetrical disulfides involves the reaction of an alkyl halide, such as 1-bromotetradecane (B124005) or 1-chlorotetradecane, with an inorganic sulfur-containing nucleophile. A prominent example is the use of sodium thiosulfate (B1220275) (Na₂S₂O₃). researchgate.net The reaction proceeds via the formation of an S-alkylthiosulfate, commonly known as a Bunte salt, through a nucleophilic substitution (Sₙ2) reaction.

The Bunte salt (R-S₂O₃Na) is an odorless and stable intermediate that can be isolated or, more commonly, converted in situ to the disulfide. rsc.orgrsc.org The conversion can be achieved through various means, including hydrolysis followed by oxidation. A one-pot method involves reacting the alkyl halide with sodium thiosulfate in a solvent like dimethyl sulfoxide (B87167) (DMSO), which facilitates both the formation of the Bunte salt and its subsequent conversion to the disulfide. researchgate.net

The proposed reaction pathway is as follows:

R-X + Na₂S₂O₃ → R-S₂O₃Na + NaX (Formation of Bunte Salt)

R-S₂O₃Na → [R-SH] → R-S-S-R (Conversion to Disulfide)

This approach provides a scalable and odorless alternative to using thiols directly. researchgate.net

Oxidative Coupling Mediated by Chemical Reagents

2 Approaches from Sulfonic Acid Derivatives

Sulfonic acids and their derivatives, such as sulfonyl chlorides, can be reduced to form disulfides. This transformation represents a formal reduction of the sulfur center. A method for the direct conversion of sulfonic acids to disulfides involves treatment with a mixture of a polyphosphoric acid derivative and an iodide salt, such as potassium iodide. oup.com

In this reaction, the sulfonic acid is believed to form a mixed anhydride (B1165640) intermediate, which is then attacked by the iodide ion. This generates a sulfonyl iodide intermediate, which is further reduced by hydrogen iodide (formed in situ) to the corresponding disulfide. oup.com Similarly, sulfonyl chlorides can be reduced to disulfides using various reducing systems. tandfonline.comacs.org These methods are less common for the synthesis of simple alkyl disulfides like this compound compared to thiol oxidation but are a viable option in specific synthetic contexts.

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical methodologies. These approaches range from miscellaneous pathways to those guided by the principles of green chemistry, with a significant focus on achieving control and selectivity in the synthesis.

Advanced Spectroscopic and Analytical Characterization of Tetradecyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like tetradecyl disulfide. It provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound.

In ¹H NMR, the protons on the carbon atom adjacent to the disulfide bond (α-methylene protons) exhibit a characteristic downfield chemical shift compared to the other methylene (B1212753) groups in the alkyl chain. This is due to the deshielding effect of the electronegative sulfur atoms. For a similar compound, didodecyl disulfide, the α-methylene protons appear as a triplet at approximately 2.69 ppm. researchgate.net The remaining methylene protons along the tetradecyl chain typically resonate as a broad multiplet between 1.2 and 1.4 ppm, while the terminal methyl protons appear as a triplet at around 0.88 ppm.

In ¹³C NMR, the carbon atoms directly bonded to the sulfur atoms (α-carbons) are also shifted downfield. Studies on cysteine, which contains a disulfide bond in its oxidized form, show that the Cβ chemical shift is highly sensitive to the redox state and can be used to predict disulfide bond formation. nih.gov The chemical shifts of the other carbon atoms in the tetradecyl chain follow a predictable pattern, with the terminal methyl carbon being the most upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH₂~2.7 (triplet)~39
β-CH₂~1.7~32
Interior (CH₂)₁₀~1.2-1.4 (multiplet)~29-30
CH₂ (penultimate)~1.3~23
CH₃ (terminal)~0.9 (triplet)~14

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is estimated based on similar long-chain dialkyl disulfides.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules. mnstate.educreative-proteomics.com

COSY spectra reveal correlations between protons that are coupled to each other, allowing for the tracing of the entire spin system of the tetradecyl chain. huji.ac.il This helps to confirm the connectivity of the methylene groups.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of which proton signal corresponds to which carbon signal. nih.gov This is particularly useful for assigning the closely spaced methylene signals in the middle of the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for studying the conformational preferences of the long alkyl chains. nih.gov

High-Resolution ¹H and ¹³C NMR

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of this compound is characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, corresponding to the methyl and methylene groups. Weaker C-H bending vibrations appear around 1465 cm⁻¹ and 1375 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range. tandfonline.com The S-S stretching vibration is generally very weak or inactive in the infrared spectrum. nih.gov

Raman Spectroscopy : Raman spectroscopy is particularly useful for detecting the S-S disulfide bond, which often gives a strong signal. nih.gov For solid octadecyl disulfide, a similar long-chain disulfide, strong Raman peaks attributed to S-S stretching were observed at 510 and 526 cm⁻¹. tandfonline.com The C-S stretching vibrations are also observed in the Raman spectrum, typically as weak peaks between 625 and 800 cm⁻¹. tandfonline.com The conformational order of disulfide bonds can be assessed by analyzing the 474–578 cm⁻¹ spectral range, which can be decomposed into different conformations (gauche-gauche-gauche, gauche-gauche-trans, and trans-gauche-trans). nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H Stretch (asymmetric, CH₃)~2955~2955
C-H Stretch (asymmetric, CH₂)~2920~2920
C-H Stretch (symmetric, CH₂)~2850~2850
C-H Bend (scissoring, CH₂)~1465~1465
C-H Bend (umbrella, CH₃)~1375~1375
C-S Stretch600-800 (weak)625-800 (weak) tandfonline.com
S-S StretchVery weak/inactive~510 (strong) tandfonline.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. msaltd.co.uk In a typical MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. rsc.org The fragmentation of long-chain dialkyl disulfides is characterized by several key pathways:

Cleavage of the S-S bond : This results in the formation of a tetradecylthiyl radical (C₁₄H₂₉S•) and a corresponding cation.

Cleavage of the C-S bond : This leads to the loss of a tetradecyl radical (C₁₄H₂₉•) and the formation of a C₁₄H₂₉S₂⁺ ion, or the loss of a sulfhydryl radical (•SH) or a larger sulfur-containing fragment. For octadecyl disulfide, both sulfur-sulfur and carbon-sulfur cleavages were noted. tandfonline.com

Fragmentation of the alkyl chain : This produces a series of hydrocarbon fragments, typically through the loss of CₙH₂ₙ₊₁ units.

Electron Impact (EI) Ionization : EI is a hard ionization technique that often results in extensive fragmentation. aps.org The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺), although it may be weak due to the instability of the molecule. tandfonline.com The spectrum would be dominated by fragment ions resulting from the cleavage of the S-S and C-S bonds, as well as the hydrocarbon chain.

Soft Ionization Techniques : Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are softer ionization methods that are less likely to cause extensive fragmentation. researchgate.net These techniques are more likely to produce a prominent molecular ion or a protonated molecule [M+H]⁺, which is useful for confirming the molecular weight and for purity assessment.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

The electronic spectroscopy of this compound, like other saturated dialkyl disulfides, is characterized by electronic transitions localized on the disulfide (-S-S-) chromophore. The ultraviolet-visible (UV-Vis) absorption spectrum arises from the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals.

For simple, linear disulfides, the absorption spectra are typically broad and relatively unstructured. aip.org The primary electronic transition of interest in dialkyl disulfides is the excitation of a non-bonding electron from one of the sulfur atoms (n orbital) to the anti-bonding sigma orbital of the sulfur-sulfur bond (σ). This n→σ transition results in a weak to moderately intense absorption band in the UV region. Studies on various dialkyl disulfides show that this absorption maximum generally occurs in the range of 250-300 nm. aip.orgnih.gov The presence of long alkyl chains, such as the tetradecyl groups, has been noted to cause a slight destabilization of the valence orbitals, but does not dramatically shift the primary absorption wavelength. aip.org

Another higher energy transition, σ→σ, occurs at shorter wavelengths, typically below 220 nm. The UV absorption of this compound is therefore expected to present a broad, low-intensity peak around 250 nm, corresponding to the n→σ transition of the disulfide bond. aip.org UV irradiation at these wavelengths can induce the cleavage of the S-S bond, leading to the formation of thiyl radicals, a property that is exploited in various photochemical applications. rsc.org

Fluorescence is not a characteristic feature of simple, saturated dialkyl disulfides like this compound. Following the absorption of UV radiation, the excited state energy is typically dissipated through non-radiative pathways, most notably the dissociation of the weak sulfur-sulfur bond. aip.org Therefore, significant fluorescence emission is generally not observed for this class of compounds unless a fluorophore is incorporated elsewhere in the molecular structure.

Table 1: Expected Electronic Spectroscopy Data for this compound

Parameter Expected Value/Characteristic Associated Transition
UV Absorption Maximum (λmax) ~250 - 300 nmn → σ
Molar Absorptivity (ε) Low to moderaten → σ
Spectral Appearance Broad, unstructured band-
Fluorescence Negligible to non-existent-

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose, while Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable method for analyzing the non-polar this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. Due to its long alkyl chains, this compound is highly hydrophobic and will be strongly retained on a standard C18 or C8 column.

The purity of the compound can be determined by analyzing the chromatogram for the presence of extraneous peaks, which may correspond to impurities such as the starting thiol (tetradecanethiol), symmetrical disulfides from contaminants, or oxidation byproducts. scielo.br Quantification is typically achieved using an external standard method with a known concentration of pure this compound. google.com The UV detector is commonly set to a low wavelength (e.g., 220 nm or 254 nm) to detect the disulfide bond. google.comijrpc.com

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Typical Condition Rationale
Column C18, 4.6 mm x 150 mm, 5 µmStandard reverse-phase column suitable for non-polar analytes.
Mobile Phase Gradient of Acetonitrile and WaterProvides good separation of non-polar compounds.
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical columns. axionlabs.com
Detector UV-Vis Diode Array Detector (DAD)Detection at ~220-254 nm for the disulfide chromophore. google.comijrpc.com
Column Temperature 25 - 30 °CEnsures reproducible retention times. google.com

Gas Chromatography (GC)

Gas chromatography is another effective technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable under GC conditions. The analysis would involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. A non-polar or mid-polarity column (e.g., DB-5 or DB-17) would be appropriate. A Flame Ionization Detector (FID) is typically used for the detection and quantification of hydrocarbon-rich compounds like this compound. Mass Spectrometry (MS) can be coupled with GC (GC-MS) to provide structural information about the parent compound and any impurities based on their fragmentation patterns. tandfonline.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing the purity of this compound. researchgate.net A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots can be visualized under UV light (if UV-active) or by staining. The retention factor (Rf) value can be used for identification against a standard. A single spot indicates a high degree of purity. researchgate.net

Theoretical and Computational Investigations of Tetradecyl Disulfide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the disulfide bond and the influence of the long alkyl chains in tetradecyl disulfide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. wikipedia.org DFT studies on various dialkyl disulfides have provided significant insights into the nature of the S-S bond.

Research focusing on the S-S bond dissociation energies (BDEs) of different disulfides using DFT has shown that electronic effects of the substituents are the primary determinants of the bond's strength. researchgate.net For a molecule like this compound, the long alkyl chains are expected to have a modest inductive effect on the sulfur atoms. DFT calculations on simpler dialkyl disulfides, such as diethyl disulfide, have been used to determine BDEs, which are in good agreement with experimental values. researchgate.net The electronic environment, including the presence of different substituents, can significantly alter the BDE of the disulfide bond. researchgate.net

Furthermore, DFT calculations are employed to study the reactivity of disulfides. mdpi.com These studies can predict various reactivity descriptors that help in understanding how the molecule might interact with other chemical species. For instance, DFT can be used to analyze the thermodynamics of reactions involving disulfides. mdpi.com In the context of this compound, such calculations could elucidate its stability and potential reaction pathways.

A comparative table of calculated S-S bond dissociation energies for some dialkyl disulfides is presented below. While specific data for this compound is not available, the trend observed can be informative.

Compound NameFunctionalBasis SetCalculated S-S BDE (kcal/mol)
Dimethyl disulfideBMK6-311G(d,p)59.48
Diethyl disulfideM06-2X6-311++G(2df,2p)65.7
Di-t-butyl disulfideBMK6-311G(d,p)51.54

This table is generated based on data from related compounds to illustrate the type of information obtained from DFT studies. researchgate.net

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. researchgate.net These methods, while often more computationally intensive than DFT, can provide highly accurate results for electronic structure and bonding.

Studies on smaller disulfide-containing molecules using ab initio methods like Møller-Plesset perturbation theory (MP2) have been conducted to calculate geometries, molecular orbital energies, and other electronic properties. researchgate.netacs.org For instance, ab initio calculations have been instrumental in studying the S-S bond cleavage process in molecules like dihydrogen disulfide. acs.org These studies provide a fundamental understanding of the electronic changes that occur during bond breaking.

Ab initio calculations have also been used to investigate the conformational energies of disulfide bridges, which is crucial for understanding the three-dimensional structure of larger molecules containing this functional group. umich.edu For this compound, ab initio methods could be used to accurately determine the electronic transitions and the nature of its excited states, which is important for understanding its photochemical properties. researchgate.net The application of ab initio methods can also help in the accurate prediction of disulfide bonding networks in more complex systems. nih.gov

Density Functional Theory (DFT) Studies

Molecular Modeling and Conformational Analysis

The long tetradecyl chains in this compound introduce significant conformational flexibility. Molecular modeling techniques are essential for exploring the vast conformational space of this molecule.

The conformational landscape of dialkyl disulfides is of great interest, particularly the torsion around the C-S-S-C dihedral angle. Computational studies on model systems like diethyl disulfide have been used to map the potential energy surface (PES) related to the C-C-S-S dihedral angles. plos.org These studies have revealed a remarkable diversity in the preferred conformations of disulfide bridges. plos.org

For this compound, the two long alkyl chains can adopt numerous conformations, leading to a complex energy landscape. The interplay between the torsional potential of the disulfide bond and the van der Waals interactions of the long alkyl chains will determine the most stable conformations. Conformational energy calculations can predict these stable structures and the energy barriers between them. nih.gov Such analyses often reveal that while a molecule may have a lowest energy conformation, a significant population of other conformations can exist at room temperature. plos.org

The table below illustrates the type of data that can be obtained from conformational analysis, showing the relative energies of different conformers of a model disulfide.

ConformerDihedral Angle (C-S-S-C)Relative Energy (kcal/mol)
Gauche~90°0.0
Trans180°High
CisHigh

This table is a generalized representation based on typical findings for dialkyl disulfides.

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules. nih.gov An MD simulation of this compound would reveal the dynamic nature of both the long alkyl chains and the disulfide linkage. These simulations can show how the chains fold and interact with each other and how the C-S-S-C dihedral angle fluctuates over time.

Prediction of Stable Conformations and Energy Landscapes

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. rsc.org

For disulfides, a common reaction is the thiol-disulfide exchange, which typically proceeds via an SN2-type mechanism. nih.gov Theoretical studies have provided evidence for a linear trisulfide-like transition state in these reactions. nih.gov Computational analysis can determine the activation energy (Ea) and the change in enthalpy (ΔH) for such reactions, providing insights into their kinetic and thermodynamic feasibility. nih.gov

The cleavage of the disulfide bond can also be initiated by radicals. Density functional theory calculations have been used to study the homolytic substitution (SH2) reactions of disulfides with various radicals. researchgate.net These studies have shown that the reaction often proceeds through a concerted backside displacement, and the activation energies can be influenced by the steric bulk of the alkyl groups. researchgate.net

Furthermore, computational studies have explored various other reaction pathways for disulfides, such as elimination reactions and bond cleavage under mechanical stress. ub.edu For a molecule like this compound, theoretical analysis could predict the most likely reaction pathways under different conditions and identify the structures and energies of the corresponding transition states. This information is critical for understanding its chemical reactivity and degradation mechanisms.

The following table provides an example of calculated activation energies for different reaction pathways of a model disulfide.

Reaction PathwayAttacking SpeciesCalculated Activation Energy (kcal/mol)
SN2 at SulfurThiolate~10-15
SN2 at CarbonHydroxide~20-25
S-S Bond Homolysis-~30-35

This table presents illustrative data based on general findings for dialkyl disulfide reactions. researchgate.netub.edu

Computational Elucidation of Disulfide Formation Mechanisms

The formation of dialkyl disulfides can be computationally modeled to elucidate the underlying reaction mechanisms. A common synthetic route involves the oxidation of the corresponding thiols. Theoretical studies suggest that this process can occur through various pathways. For instance, the reaction of thiols with an oxidizing agent like dialkyl dicyanofumarates can lead to the formation of disulfides. beilstein-journals.org Computational models explain this as a redox process initiated by a single-electron transfer (SET) mechanism, where the oxidizing reagent is converted into a reduced form. beilstein-journals.org

In biological contexts, the formation of disulfide bonds is a critical process, often catalyzed by enzymes. nih.govacs.org Computational studies of these systems reveal that disulfide bond formation can involve intermediates such as quinhydrone-type charge-transfer complexes. nih.gov While these studies focus on enzymatic processes in proteins, the fundamental principles of electron transfer and intermediate formation offer a framework for understanding disulfide bond formation in various chemical environments. nih.govnih.gov Computational programs have also been developed to specifically design and predict the geometric feasibility of disulfide bond formation in proteins, a process that relies on fundamental principles of molecular geometry and energy minimization. nih.govbiorxiv.org

Energy Barriers and Reaction Energetics of Cleavage Reactions

Computational chemistry, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), is instrumental in determining the energy barriers and reaction energetics for the cleavage of disulfide bonds. tandfonline.comnih.gov Studies on model dialkyl disulfides provide critical data on the stability of the S-S bond and adjacent C-S bonds under various conditions.

Cleavage can be initiated by several means, including radical attack, nucleophilic attack, or mechanical force.

Radical-Initiated Cleavage : The attack of a radical species on one of the sulfur atoms can proceed via a bimolecular homolytic substitution (S_H2) mechanism. nih.gov Computational models predict this to be a highly favorable pathway with a low activation energy barrier. nih.gov For example, the direct attack of an acetyl radical on a disulfide bond is predicted to have a barrier of approximately 2–5 kcal/mol. nih.gov

Dissociative Electron Attachment : Low-energy electrons (LEEs) can induce disulfide bond cleavage. tandfonline.com Ab initio calculations on model systems show that an incoming electron can occupy a σ* antibonding orbital of the S-S bond, leading to the formation of a radical anion that readily dissociates. tandfonline.com The energy barrier for this S-S bond cleavage is calculated to be significantly lower than for an adjacent C-S bond cleavage. tandfonline.com

Nucleophilic Cleavage (S_N2) : The cleavage of a disulfide bond can occur via an S_N2 reaction, where a nucleophile attacks one of the sulfur atoms. nih.gov DFT studies on the reaction of dimethyl disulfide with a phosphine (B1218219) nucleophile show the reaction is highly endothermic in the gas phase but can be facilitated by solvent stabilization. nih.gov

Mechanochemical Cleavage : The application of an external force can also induce disulfide bond rupture. Isotensional simulations reveal that different mechanisms can dominate depending on the applied force. ub.edu At low to moderate forces, a bimolecular S_N2 attack is often the preferred pathway, while at higher forces, unimolecular C–S or S–S bond rupture can occur. ub.edu

The following table summarizes representative calculated energy barriers for different cleavage pathways in model disulfide systems. While these values are not specific to this compound, they provide a strong indication of the relative energetics involved.

Cleavage PathwayModel SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Radical Attack (S_H2)Acetyl Radical + Model DisulfideB3LYP, M05-2X, etc.~2 - 5 nih.gov
Hydrogen Abstraction (α-carbon)Acetyl Radical + Model DisulfideB3LYP, M05-2X, etc.~11 - 15 nih.gov
Electron-Induced S-S CleavageCys-Cys ModelMP2/6-311++G(d,p)~5.68 tandfonline.com
Electron-Induced C-S CleavageCys-Cys ModelMP2/6-311++G(d,p)~9.19 tandfonline.com
Unimolecular S-S Scission (Force)Diethyl DisulfideIsotensional Simulation14.2 (at 2.0 nN) ub.edu

Intermolecular Interactions and Charge-Transfer Complex Formations

The long alkyl chains of this compound give rise to significant intermolecular interactions, primarily van der Waals forces, which influence its physical properties and self-assembly behavior. researchgate.netateneo.edu Computational studies on long-chain di-n-alkyl disulfides have shown that these interactions are responsible for differences observed in the spectral properties between solid and liquid states and between molecules with even and odd numbers of alkyl carbons. researchgate.net Research on aryl alkyl disulfides with varying chain lengths (from C8 to C16) has computationally demonstrated that binding affinities to proteins like bovine serum albumin (BSA) are influenced by chain length, with an observed cut-off effect around C12, suggesting an optimal length for such non-covalent interactions. researchgate.net

Dialkyl disulfides can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptors. acs.org Simple molecular orbital theory suggests that when a dialkyl disulfide participates in a CT complex, the dihedral angle of the disulfide group is expected to increase. acs.org This change is predicted to cause a red shift in the characteristic UV absorption band of the disulfide. acs.org For example, the interaction of diethyl disulfide with iodine was computationally predicted to change the dihedral angle and shift the absorption maximum. acs.org Similarly, dialkyl dicyanofumarates, which are strong electron acceptors, are known to form CT complexes with various donors. beilstein-journals.org

The formation of CT complexes is a key step in many chemical reactions involving disulfides. In biological systems, the oxidation of proteins by quinones to form disulfide bonds has been shown to proceed through a quinhydrone-type charge-transfer complex, where a hydroquinone (B1673460) and a quinone are stacked together. nih.gov This observation of a CT complex as a reaction intermediate underscores its importance in disulfide chemistry. nih.gov

Application of Cheminformatics and Conceptual DFT in Reactivity Prediction

Cheminformatics and Conceptual Density Functional Theory (CDFT) are powerful computational tools used to predict the chemical reactivity of molecules. researchgate.netfrontiersin.org These approaches utilize descriptors derived from the electronic structure of a molecule to forecast its behavior in chemical reactions. mdpi.com While specific studies on this compound are not prevalent, the methodology can be readily applied.

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and chemical hardness using quantum mechanical calculations. mdpi.com Key reactivity descriptors include:

Chemical Potential (μ) : Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)) and Dual Descriptor (Δf(r)) : These are local descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comnih.gov For instance, a site where the dual descriptor is positive is predicted to be favorable for nucleophilic attack, while a negative value indicates a site susceptible to electrophilic attack. mdpi.com

These descriptors are calculated using DFT, often with hybrid functionals like B3LYP, and appropriate basis sets. mdpi.comnih.gov The molecular electrostatic potential (MEP) surface is another tool used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding the prediction of interaction sites. conicet.gov.ar

The combination of these CDFT descriptors with cheminformatics tools allows for the screening and prediction of properties for a wide range of molecules, aiding in fields like drug discovery and materials science. researchgate.netindianabiosciences.org For this compound, this approach could be used to predict its reactivity towards various reagents, its potential for self-assembly on surfaces, or its interactions with biological molecules.

The table below illustrates the type of information that would be generated from a conceptual DFT analysis for predicting reactivity.

CDFT DescriptorPredicted PropertyApplication for this compound
Chemical Potential (μ)Electron donating/accepting tendencyPredicts behavior in redox reactions.
Chemical Hardness (η)Molecular stability and reactivityIndicates resistance to deformation of its electron cloud.
Electrophilicity Index (ω)Global electrophilic naturePredicts ability to stabilize accepted electrons.
Fukui Function (f+)Susceptibility to nucleophilic attackIdentifies the most likely atom (e.g., sulfur) to be attacked by a nucleophile. nih.gov
Fukui Function (f-)Susceptibility to electrophilic attackIdentifies sites likely to donate electrons to an electrophile.
Dual Descriptor (Δf(r))Simultaneous visualization of nucleophilic and electrophilic sitesProvides a detailed map of local reactivity across the entire molecule. mdpi.com

Applications of Tetradecyl Disulfide in Specialized Chemical Contexts

Role in Catalysis and Organocatalysis

The disulfide functional group is versatile in catalysis, capable of acting as a photocatalyst, a hydrogen atom transfer (HAT) catalyst, or an initiator in various reactions. nih.gov These roles are predicated on the relatively weak S-S bond, which can be cleaved to generate reactive thiyl radicals.

Organic disulfides are effective photocatalysts for a range of functionalization reactions under mild conditions. nih.gov Upon irradiation with light, the disulfide bond in a compound like tetradecyl disulfide can undergo homolytic cleavage to form two thiyl radicals (RS•). nih.govbeilstein-journals.org These radicals are highly reactive species that can initiate and propagate catalytic cycles.

Key photocatalytic reactions mediated by disulfides include:

Aerobic Oxidation: Disulfides can catalyze the aerobic oxidation of various organic substrates, such as diarylalkynes to 1,2-diketones and allyl alcohols. beilstein-journals.orgresearchgate.net In these processes, the thiyl radical often interacts with the substrate and molecular oxygen.

Diboration of Alkynes: In the presence of light, disulfides act as photocatalysts to facilitate the addition of reagents like bis(pinacolato)diboron (B136004) to terminal alkynes, yielding diboryl alkenes. nih.govbeilstein-journals.org

Functionalization of Carbonyl Compounds: Visible light-mediated, disulfide-catalyzed α-functionalization of 1,3-dicarbonyl compounds has been reported, enabling α-hydroxylation or α-hydroxymethylation via aerobic oxidation. beilstein-journals.org

The general mechanism involves the photo-induced generation of thiyl radicals, which then participate in addition-elimination or hydrogen abstraction steps with the substrate to advance the reaction, with the disulfide catalyst being regenerated in the process. nih.gov

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). While disulfides are not typically the phase transfer catalysts themselves, their synthesis is often achieved using PTC. Symmetrical disulfides, including long-chain alkyl disulfides, can be synthesized in flow chemistry systems using phase transfer catalysts to mediate the reaction between an organohalide and a disulfide source, such as disodium (B8443419) disulfide. cardiff.ac.uk

In some systems, quaternary ammonium (B1175870) salts with long alkyl chains, structurally related to the tetradecyl groups of this compound, are used as the phase transfer catalyst. For instance, didecyldimethylammonium bromide has been employed as a phase transfer catalyst for the synthesis of cyclic disulfides from sulfur and sodium sulfide (B99878). researchgate.net

Beyond photocatalysis, the catalytic activity of disulfides is leveraged in other organic transformations. The thiyl radicals generated from disulfides are effective in promoting various radical bond-forming reactions. nih.gov

Cyclization Reactions: Disulfide-catalyzed cyclization is an effective method for generating five- and six-membered rings under mild conditions. beilstein-journals.org

Thiol-Disulfide Exchange: In the presence of a redox mediator, disulfides can participate in thiol-disulfide exchange reactions to form unsymmetrical disulfides. urfu.ru This process can be promoted electrochemically, where an applied current facilitates the exchange between a starting disulfide and a thiol. urfu.ruchimicatechnoacta.ru

The following table summarizes the catalytic roles of organic disulfides.

Catalytic ApplicationReaction TypeRole of DisulfideSubstratesProducts
Photocatalysis Aerobic OxidationPhotocatalystDiarylalkynes, Allyl Alcohols1,2-Diketones, Oxidized Products
Photocatalysis DiborationPhotocatalystTerminal Alkynes, B₂pin₂Diboryl Alkenes
Photocatalysis α-FunctionalizationPhotocatalyst1,3-Dicarbonyl Compoundsα-Hydroxylated/Hydroxymethylated Products
Redox-Mediated Catalysis Thiol-Disulfide ExchangeReactant/Pre-catalystSymmetrical Disulfides, ThiolsUnsymmetrical Disulfides

Disulfide-Mediated Phase Transfer Catalysis

As a Reagent or Building Block in Complex Chemical Synthesis

This compound serves as a key starting material or intermediate in the synthesis of more complex sulfur-containing molecules, leveraging the reactivity of its S-S bond.

Thiol and selenol esters are important functional groups in organic and medicinal chemistry. Symmetrical disulfides are common precursors for their synthesis. One direct method involves the oxidative coupling of aldehydes with disulfides or diselenides under metal-free conditions, using an oxidant like tert-butyl peroxide. researchgate.net This approach provides a simple and atom-economical route to various thiol esters. researchgate.net

Alternative methods have been developed using different catalysts and acyl sources:

Palladium-Catalyzed Synthesis: Thioesters can be synthesized from carboxylic acids and disulfides using a palladium catalyst. researchgate.net

Nickel-Catalyzed Synthesis: A nickel-catalyzed method allows for the synthesis of thioesters from amides and disulfides through the cleavage of C-N and S-S bonds. researchgate.net

Metal-Free Thioesterification: Base-initiated reactions of amides with various thiols can produce thioesters under metal-free conditions. researchgate.net While this method uses thiols directly, the symmetrical disulfides are the common and more stable precursors to the required thiols.

The synthesis of unsymmetrical disulfides (R¹-S-S-R²) is a significant challenge due to competing thiol-disulfide exchange reactions that can lead to a mixture of symmetrical and unsymmetrical products. organic-chemistry.org Starting from a symmetrical disulfide like this compound is a common strategy to overcome this.

Several modern synthetic methods utilize symmetrical disulfides as key intermediates:

Nickel-Catalyzed Reductive Coupling: A practical approach involves the nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides with symmetrical tetrasulfides, which are thought to proceed via disulfide and trisulfide intermediates. nih.gov

Reaction with Activated Thiols: A thiol can be reacted with an activating agent like 1-chlorobenzotriazole (B28376) to form a reactive intermediate (RSBt). organic-chemistry.org This intermediate then reacts cleanly with a second, different thiol to produce an unsymmetrical disulfide in a one-pot sequence, avoiding the formation of symmetrical byproducts. organic-chemistry.org

Organophosphorus-Based Methods: Unsymmetrical disulfides can be prepared by reacting a thiol with a reactive sulfenyl bromide intermediate, which is generated by activating a disulfide reagent like bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide with bromine. organic-chemistry.org This method is rapid, highly selective, and tolerates a wide range of functional groups. organic-chemistry.org

Electrochemical Methods: The electrolysis of a symmetrical disulfide in the presence of a different thiol, often with a redox mediator, can drive the formation of unsymmetrical disulfides. urfu.ruchimicatechnoacta.ru

The following table outlines synthetic applications where symmetrical disulfides serve as precursors.

Synthetic ApplicationStarting MaterialsKey Reagents/CatalystsProduct
Thiol Ester Synthesis Aldehyde, Symmetrical Disulfidetert-Butyl Peroxide (TBP)Thiol Ester
Thiol Ester Synthesis Carboxylic Acid, Symmetrical DisulfidePalladium CatalystThiol Ester
Unsymmetrical Disulfide Synthesis Thiol 1, Thiol 2, Symmetrical Disulfide PrecursorBis-(...)-disulfide, BromineUnsymmetrical Disulfide
Unsymmetrical Disulfide Synthesis Alkyl Bromide, Symmetrical TetrasulfideNickel CatalystUnsymmetrical Disulfide
Unsymmetrical Disulfide Synthesis Symmetrical Disulfide, ThiolRedox Mediator, ElectricityUnsymmetrical Disulfide

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. researchgate.netresearchgate.netacs.orgmdpi.com Dialkyl disulfides, such as this compound, can serve as crucial components in certain MCRs. Their role often involves the in-situ generation of reactive sulfur species or the direct incorporation of a thioether moiety into the final product.

For instance, general protocols for three-component reactions have been developed that utilize a disulfide, an amine, and a third component like an alkene activated by a Lewis acid, to construct sulfenylated heterocyclic compounds. beilstein-journals.org In such a reaction, the disulfide is activated, allowing for electrophilic addition across a double bond, followed by cyclization. Another example is the electrochemical multicomponent reaction of disulfides, hydrogen sulfide, and isocyanides to produce S-alkyl dithiocarbamates. acs.org Furthermore, four-component reactions involving diaryl disulfides, white phosphorus, potassium hydroxide, and amines have been reported for the synthesis of phosphoramidodithioates. researchgate.net While these examples often use simpler dialkyl or diaryl disulfides, the underlying reactivity of the disulfide bond is general. This compound, as a long-chain dialkyl disulfide, could be employed in similar MCRs to introduce a C14 alkylthio group, thereby imparting significant lipophilicity to the target molecule in a single, atom-economical step.

Advanced Materials Precursors

This compound is a valuable precursor in the bottom-up fabrication of advanced materials, particularly in the fields of self-assembled monolayers and polymer chemistry.

Self-Assembled Monolayers (SAMs) Containing this compound Moieties (focus on synthesis/assembly, not properties)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. Dialkyl disulfides are common precursors for the formation of alkanethiolate SAMs on noble metal surfaces, most notably gold. researchgate.netethz.chsigmaaldrich.com The synthesis and assembly process involves the chemisorption of the sulfur atoms onto the metal substrate following the cleavage of the disulfide bond.

The assembly of a SAM from this compound is typically achieved by immersing a clean gold substrate into a dilute solution of the disulfide in a solvent like ethanol. sigmaaldrich.com The disulfide molecules adsorb onto the surface, the sulfur-sulfur bond cleaves, and stable gold-thiolate bonds are formed. This initial adsorption is rapid, occurring within seconds to minutes. sigmaaldrich.com Over a period of several hours, the adsorbed tetradecanethiolate moieties, driven by van der Waals interactions between the long C14 alkyl chains, organize from a disordered state into a densely packed, quasi-crystalline two-dimensional structure. The purity of the this compound precursor is critical, as contaminants can introduce defects and disrupt the formation of a well-ordered monolayer. sigmaaldrich.com

StepDescriptionKey Parameters
1. Substrate PreparationCleaning of the gold substrate to remove organic and inorganic contaminants.Methods: Piranha solution, UV/Ozone cleaning. researchgate.net
2. Precursor SolutionPreparation of a dilute solution of this compound.Typical Concentration: ~1 mM in ethanol. sigmaaldrich.com
3. Immersion & AdsorptionSubstrate is immersed in the disulfide solution. Spontaneous adsorption and S-S bond cleavage occur.Duration: Seconds to minutes for initial coverage. sigmaaldrich.com
4. Monolayer OrganizationThe adsorbed alkanethiolates self-organize into a densely packed, ordered layer.Duration: Several hours for optimal ordering.
5. Rinsing & DryingThe substrate is removed, rinsed with pure solvent to remove non-chemisorbed molecules, and dried.Solvent: Ethanol, followed by a stream of inert gas.

Polymer Chemistry: Monomer or Cross-Linking Agent Role (avoid specific material properties)

In polymer chemistry, the disulfide bond is a dynamic covalent bond that can be cleaved and reformed under specific stimuli. This feature makes disulfides, including this compound, interesting candidates for incorporation into polymer structures.

This compound itself is not a monomer. However, if functionalized with polymerizable groups (e.g., vinyl or acrylic moieties) at the ends of its alkyl chains, it could be used as a specialty monomer in polymerization reactions. More commonly, the disulfide linkage is incorporated into the polymer backbone to create degradable materials. For example, diallyl disulfide has been used as a comonomer in metathesis copolymerization to insert disulfide units into polyolefin chains. mdpi.com A similar strategy could be envisioned for a difunctionalized long-chain disulfide.

The disulfide bond also serves as a cross-linking agent. jsta.cl In this role, the disulfide bridge connects two polymer chains. This can be achieved by polymerizing monomers that already contain a disulfide linkage or by post-polymerization modification. The presence of these disulfide cross-links allows for the creation of polymer networks that can be de-crosslinked by applying a reducing agent, which cleaves the S-S bonds. mdpi.comgoogle.com

Analytical Chemistry Applications

As a Standard in Spectroscopic or Chromatographic Methods

In quantitative analytical chemistry, particularly chromatography, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com The IS is used to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte but is not present in the original sample and provides a signal that is well-resolved from other components. scioninstruments.com

While direct literature citing this compound as a commercial analytical standard is scarce, its properties make it a plausible candidate for specific applications. For gas chromatography (GC) analysis of high-molecular-weight sulfur compounds or long-chain hydrocarbons, this compound could serve as an effective internal standard. Its long alkyl chains are similar to those in molecules like hexadecane, which is used as an IS. scioninstruments.com Its high boiling point would be suitable for analyses of other non-volatile compounds, and the presence of the disulfide group would make it particularly relevant for the analysis of sulfur-containing analytes, as it would behave similarly during extraction and chromatographic separation.

PropertyRelevance as an Internal Standard
High Molecular Weight/Boiling PointSuitable for GC analysis of other low-volatility analytes, eluting at a distinct retention time.
Chemical StructureLong alkyl chains mimic long-chain hydrocarbons or lipids; the disulfide bond mimics sulfur-containing analytes.
Detector ResponseProvides a clear signal in common GC detectors like FID and potentially specific response in sulfur-selective detectors.
Commercial AvailabilityAvailability as a pure substance is a prerequisite for use as a standard.

Reagent for Specific Chemical Derivatization

Chemical derivatization is the process of modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as improving volatility for GC or enhancing detection for mass spectrometry (MS). rsc.orgaocs.org The disulfide bond in this compound can participate in thiol-disulfide exchange reactions, making it a potential derivatization reagent for thiol-containing analytes. nih.govnih.gov

In this reaction, a thiol (R'-SH) attacks the disulfide bond of this compound (C14H29-S-S-C14H29), resulting in a mixed disulfide (C14H29-S-S-R') and tetradecanethiol. This process effectively "tags" the original thiol with a tetradecylthio group. This derivatization can be advantageous for several reasons:

Improved Chromatographic Behavior: Attaching the long, nonpolar tetradecyl group can increase the retention time of small, polar thiols in reversed-phase liquid chromatography (LC) or improve their volatility and thermal stability for GC analysis.

Enhanced MS Detection: The significant increase in mass upon derivatization can shift the analyte's signal to a clearer region of the mass spectrum.

A related application involves the derivatization of alkenes. Dimethyl disulfide (DMDS) is used to form adducts across carbon-carbon double bonds, and the subsequent fragmentation pattern in GC-MS allows for the precise location of the original double bond. researchgate.net By analogy, this compound could potentially be used in a similar fashion for specialized applications where introducing a much larger, lipophilic group is desired.

Environmental and Green Chemistry Considerations for Tetradecyl Disulfide

Degradation Pathways and Mechanisms in Environmental Systems

The breakdown of tetradecyl disulfide in the environment is governed by a combination of chemical and photochemical processes. Its long alkyl chains and the reactive disulfide bond dictate its transformation pathways in soil, water, and air.

The disulfide bond is the most reactive site in the this compound molecule and is susceptible to cleavage through several chemical reactions.

Hydrolysis : The breakdown of a chemical by reaction with water is known as hydrolysis. Disulfide bonds can undergo hydrolysis, particularly under alkaline conditions, to form a mixture of sulfur-containing species. nih.gov However, for many disulfides, this process is slow at neutral physiological or environmental pH. nih.gov The hydrolysis of the disulfide bond can be accelerated by the presence of certain reagents. nih.gov In the context of environmental fate, hydrolysis is generally not considered a primary or rapid degradation pathway for simple dialkyl disulfides in neutral waters. nih.gov

Oxidation : Oxidation of the sulfur atoms in this compound can occur, leading to the formation of more oxygenated compounds. Mild oxidation of thiols initially forms disulfides; however, further oxidation of the disulfide bond can yield thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R). libretexts.orglibretexts.orgwikipedia.org These reactions represent a potential transformation pathway in aerobic environments where oxidative species are present.

Reduction : The most common chemical transformation for disulfides is reduction, which cleaves the sulfur-sulfur bond to yield two thiol molecules. wikipedia.org In environmental and biological systems, this can be mediated by various reducing agents or microbial processes. libretexts.orgwikipedia.org For example, the reduction of a disulfide bond back to its corresponding thiols can be achieved with agents like zinc in an acidic environment. libretexts.org In biochemical contexts, enzymes and coenzymes like glutathione (B108866) facilitate the reduction of disulfide bridges in proteins through thiol-disulfide exchange reactions. libretexts.orgwikipedia.org This type of reaction is fundamental to the compound's biological interactions and degradation.

Table 1: Summary of Chemical Degradation Reactions for Disulfides

Degradation Type Reactants Products Conditions
Hydrolysis R-S-S-R + H₂O R-SOH + R-SH Accelerated in alkaline pH nih.gov
Oxidation R-S-S-R + [O] R-S(O)-S-R (Thiosulfinate) Mild oxidizing conditions
R-S(O)-S-R + [O] R-S(O)₂-S-R (Thiosulfonate) Stronger oxidizing conditions
Reduction R-S-S-R + 2[H] 2 R-SH (Thiols) Reducing agents (e.g., Zinc, acid), biochemical processes libretexts.orglibretexts.org

Sunlight can be a significant driver of degradation for organic compounds in the environment.

Aquatic Environments : In sunlit surface waters, organic molecules can be degraded through direct photolysis (absorbing light themselves) or indirect photolysis. chimia.ch For a disulfide to undergo direct photolysis, it must absorb light in the solar spectrum (wavelengths >290 nm). chimia.ch Some disulfides, like cystine, show only weak absorbance in the UVB range, suggesting direct photolysis may not be a dominant pathway. chimia.ch More significant for many organic compounds is indirect photochemical degradation. chimia.ch This process is driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which are produced when chromophoric dissolved organic matter (CDOM) in the water absorbs sunlight. chimia.ch These highly reactive species can then attack and degrade compounds like this compound.

Atmospheric Environments : If this compound were to volatilize into the atmosphere, it would be subject to degradation by gas-phase oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). dcceew.gov.au The reaction of organic compounds with hydroxyl radicals is a primary removal mechanism from the atmosphere. nih.govdcceew.gov.au The products of such reactions for sulfur-containing compounds can include carbonyl sulfide (B99878) and sulfur dioxide. dcceew.gov.au

Table 2: Photochemical Degradation Pathways

Environment Mechanism Key Reactants Significance
Aquatic Direct Photolysis This compound + Sunlight (UVB) Likely minor, as many disulfides have weak absorbance in the relevant solar spectrum. chimia.ch
Indirect Photolysis This compound + Reactive Oxygen Species (•OH, ¹O₂) A potentially significant degradation pathway in sunlit natural waters containing CDOM. chimia.ch
Atmospheric Gas-Phase Oxidation This compound + Hydroxyl Radicals (•OH) Primary removal mechanism for volatile organic compounds in the atmosphere. nih.govdcceew.gov.au

Chemical Degradation: Hydrolysis, Oxidation, Reduction

Strategies for Sustainable Management and Utilization

Green chemistry principles encourage the use of sustainable feedstocks and the development of efficient, low-waste processes. These strategies are highly relevant to the lifecycle of this compound.

A key strategy for sustainable chemistry is the valorization of industrial waste products. The chemical industry is increasingly exploring ways to use waste as a raw material.

Elemental Sulfur as a Feedstock : Elemental sulfur is a massive-scale byproduct of the petroleum refining industry, where sulfur-containing compounds are removed from fossil fuels. researchgate.netresearchgate.net Traditionally viewed as a waste product, there is significant research into using this abundant sulfur to create valuable polymers and materials through a process called inverse vulcanization. researchgate.netrsc.org This process involves reacting elemental sulfur with organic crosslinkers to form stable, processable sulfur-rich polymers. researchgate.netrsc.org This approach represents a powerful method for upcycling an industrial waste stream into functional materials. rsc.org

Valorization of H₂S and CS₂ : Hydrogen sulfide (H₂S) is another hazardous waste product from industrial activities. Technologies are being developed to convert H₂S into valuable products like hydrogen gas and carbon disulfide (CS₂), a key industrial solvent and chemical intermediate. mdpi.com Carbon disulfide itself can then be used as a building block in further chemical syntheses, such as the production of certain sulfur-containing polymers. researchgate.net

These valorization strategies provide a pathway to a more circular economy for sulfur, where industrial byproducts are transformed into valuable chemicals, potentially including the precursors for synthesizing compounds like this compound.

Table 3: Waste Valorization in Sulfur Chemistry

Waste Feedstock Valorization Process Potential Products Reference
Elemental Sulfur (S₈) Inverse Vulcanization Sulfur-rich polymers, polysulfides researchgate.netrsc.org
Hydrogen Sulfide (H₂S) Methane Reformation Hydrogen (H₂), Carbon Disulfide (CS₂) mdpi.com
Waste Cooking Oil Co-polymerization with Sulfur High-sulfur content polymers researchgate.net

The synthesis of disulfides traditionally involves the oxidation of thiols using stoichiometric oxidizing agents, which can generate significant waste and lead to over-oxidation byproducts. mdpi.com Green chemistry seeks to replace these methods with more efficient and recyclable catalytic systems.

Recent advances have produced a variety of recyclable catalysts that operate under mild conditions, offer high selectivity, and minimize environmental impact.

Metal-Based Catalysts : Non-precious transition metals are attractive for developing cost-effective and recyclable catalysts. Systems based on nickel, molybdenum peroxides, and rhodium complexes have been shown to efficiently catalyze disulfide synthesis. rsc.org These catalysts are often reusable over multiple cycles with minimal loss of activity. mdpi.comrsc.org Lanthanide clusters, such as a samarium-based catalyst (Sm-OC), have also been developed for the aerobic oxidation of thiols, demonstrating high stability and recyclability. mdpi.com

Non-Metal and Photocatalytic Systems : To avoid potentially toxic or expensive metals, other catalytic systems have been explored. Polyether amines have been successfully used as recyclable, cost-effective base catalysts for the aerobic oxidation of thiophenols. mdpi.com Reduced graphene oxide (rGO) has also been employed as a green, recyclable catalyst for synthesizing certain types of disulfides. researchgate.net Furthermore, photocatalysis offers a green alternative using visible light as an energy source. Novel heterojunction materials, such as those combining CsPbBr₃ and Ti₃C₂Tₓ MXene, act as highly efficient and stable photocatalysts for disulfide synthesis, overcoming many limitations of traditional methods. rsc.org

Table 4: Examples of Recyclable Catalytic Systems for Disulfide Synthesis

Catalyst System Catalyst Type Key Advantages Reference
Molybdenum Peroxides Non-precious metal Recyclable, reduces environmental impact rsc.org
N-heterocyclic carbene (NHC) rhodium complexes Transition metal Mild, solvent-free or aqueous media, reusable rsc.org
Polyether amine Organocatalyst Environmentally friendly, cost-effective, recoverable, avoids over-oxidation mdpi.com
[Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈ (Sm-OC) Lanthanide cluster Stable, recyclable, excellent chemoselectivity mdpi.com
CsPbBr₃/Ti₃C₂Tₓ MXene Photocatalyst Highly efficient, stable, uses visible light, avoids precious metals rsc.org
Reduced Graphene Oxide (rGO) Carbon material Green alternative to metal catalysts, recyclable researchgate.net

Future Research Directions and Unexplored Avenues in Tetradecyl Disulfide Chemistry

Development of Novel and Highly Selective Synthetic Methodologies

Future research in the synthesis of tetradecyl disulfide and other long-chain disulfides is focused on developing more efficient and selective methods. While traditional methods like the oxidation of tetradecyl thiol and the reaction of tetradecyl chloride with sodium disulfide are effective, there is a growing need for methodologies that offer greater control over the synthesis of unsymmetrical disulfides and those with complex functional groups. smolecule.com

Recent advancements in disulfide synthesis have explored photocatalytic and transition-metal-catalyzed approaches. rsc.org These methods offer potential routes to this compound under milder conditions and with higher functional group tolerance. For instance, chromium-catalyzed synthesis has been investigated for creating asymmetric disulfides, which could be adapted for long-chain variants. rsc.org Another promising area is the use of solid-phase peptide synthesis (SPPS) techniques, which employ various sulfhydryl-protecting groups to achieve regioselective disulfide bond formation. sigmaaldrich.comnih.gov This level of control is crucial for integrating this compound into more complex molecular architectures.

The development of methods for the selective synthesis of peptides with multiple disulfide bonds offers a blueprint for future work on non-peptidic molecules like this compound. sigmaaldrich.com Strategies involving orthogonal cysteine S-protecting groups could be adapted to control the formation of disulfide bonds between different long-chain alkyl thiols. nih.gov

Table 1: Comparison of Synthetic Methodologies for Disulfides

MethodDescriptionAdvantagesPotential for this compound
Oxidation of Thiols Mild oxidizing agents convert two thiol molecules into a symmetrical disulfide. smolecule.comSimple, common laboratory procedure.Suitable for symmetrical this compound.
Reaction with Sodium Disulfide Alkyl halides react with sodium disulfide to form symmetrical disulfides. smolecule.comScalable for industrial production.Applicable for large-scale synthesis of this compound.
Photocatalysis Light-induced reactions, often involving a photocatalyst, to form disulfide bonds. rsc.orgMild reaction conditions, high functional group tolerance.Potentially a greener and more selective method.
Transition-Metal Catalysis Catalysts like chromium or iridium facilitate the oxidative coupling of thiols. rsc.orgHigh efficiency and selectivity for asymmetrical disulfides.Could enable the synthesis of unsymmetrical long-chain disulfides.
Solid-Phase Synthesis Utilizes protecting groups to control the sequential formation of disulfide bonds on a solid support. sigmaaldrich.comnih.govHigh degree of control for complex molecules with multiple disulfide bonds.Adaptable for creating specific linkages involving tetradecyl groups.

Advanced Mechanistic Studies on Disulfide Reactivity and Catalysis

A deeper understanding of the reaction mechanisms governing disulfide bond cleavage and formation is essential for advancing the application of this compound. Thiol-disulfide exchange is a fundamental reaction in biochemistry and materials science, and its mechanism can be surprisingly complex. researchgate.net Computational studies have revealed that the reduction of disulfides can proceed through different pathways, such as a bimolecular SN2 attack or unimolecular C-S bond rupture, depending on external forces.

For long-chain disulfides like this compound, the influence of the long alkyl chains on reaction kinetics and mechanisms is an area ripe for investigation. The hydrophobic nature of the tetradecyl groups could affect solvent accessibility to the disulfide bond and influence the stability of transition states.

Future research should employ advanced techniques to probe these mechanisms. This includes the use of single-molecule force spectroscopy and sophisticated computational modeling to simulate reaction pathways in different environments. Density Functional Theory (DFT) calculations have already been used to distinguish between SN2-like transition states and trisulfur (B1217805) anionic intermediates in thiolate-disulfide exchange reactions. researchgate.net Applying these methods to long-chain systems will provide valuable insights.

Furthermore, exploring the catalysis of disulfide reactions is a key area of interest. rsc.org Understanding how catalysts, such as iridium complexes, facilitate the oxidative coupling of thiols can lead to the design of more efficient synthetic routes and novel applications for this compound. rsc.org

Integration of this compound into Emerging Areas of Chemical Research

The unique properties of this compound, stemming from its long alkyl chains and reactive disulfide bond, make it a candidate for integration into several emerging fields of chemical research.

In materials science , the reversible nature of the disulfide bond is being exploited to create dynamic and self-healing materials. frontiersin.org Polymers incorporating disulfide bonds can be designed to degrade under specific reductive conditions, which is useful for applications like drug delivery. rsc.orgrsc.org The long tetradecyl chains could impart desirable properties such as hydrophobicity and controlled assembly into the polymer matrix. For example, amphiphilic block copolymers containing disulfide bonds have been shown to self-assemble into micelles for drug delivery. hep.com.cn

In nanotechnology , this compound and related long-chain disulfides can be used to functionalize nanoparticles and surfaces. The disulfide group can act as a cleavable linker, allowing for the controlled release of molecules from a nanoparticle surface in a reductive environment. hep.com.cn The tetradecyl chains can influence the self-assembly of these functionalized nanoparticles, leading to the formation of ordered structures.

In supramolecular chemistry , the ability of the disulfide bond to participate in dynamic covalent chemistry is of great interest. frontiersin.org This allows for the creation of complex, self-assembling systems that can respond to external stimuli. The long alkyl chains of this compound could drive the formation of specific supramolecular architectures through van der Waals interactions.

Opportunities for Computational Chemistry in Predicting Disulfide Behavior

Computational chemistry is a powerful tool for predicting the behavior of molecules like this compound, offering insights that can guide experimental research. frontiersin.org Various computational approaches are being used to study disulfide bonds, from predicting their connectivity in proteins to understanding their role in the properties of materials. nih.govnih.gov

For this compound, computational methods can be used to:

Predict Reaction Mechanisms: As discussed in section 9.2, computational simulations can elucidate the complex mechanisms of disulfide reactions. researchgate.net This includes studying the effects of the long alkyl chains on reactivity.

Model Self-Assembly: Molecular dynamics (MD) simulations can predict how this compound molecules will interact and self-assemble in different environments, which is crucial for its application in materials science and nanotechnology.

Characterize Material Properties: Computational protocols have been developed to predict the self-healing capacity of disulfide-containing polymers. frontiersin.org These protocols consider factors like the probability of S-S bond cleavage and the dynamics of the polymer chains. frontiersin.org

Simulate Spectroscopic Properties: Computational methods can help in the interpretation of experimental data, such as NMR spectra, which can be challenging for molecules with disulfide bonds. csic.es

The use of combined quantum mechanics and molecular mechanics (QM/MM) methods will be particularly valuable for studying this compound in complex environments, such as within a polymer matrix or on a nanoparticle surface.

Table 2: Computational Approaches for Studying Disulfides

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Investigating reaction mechanisms and electronic structure. researchgate.netElucidating the pathways of thiol-disulfide exchange and other reactions.
Molecular Dynamics (MD) Simulations Simulating the movement and interaction of molecules over time. frontiersin.orgPredicting self-assembly behavior and the dynamics of polymer chains containing this compound.
Quantum Molecular Dynamics Calculating the probability of bond dissociation. frontiersin.orgEstimating the likelihood of S-S bond cleavage, a key parameter in self-healing materials.
Machine Learning Predicting disulfide bond connectivity and properties based on sequence and structural features. researchgate.netWhile mainly used for proteins, similar approaches could be developed for predicting the properties of long-chain disulfides.

Challenges and Perspectives in Long-Chain Disulfide Research

While the future of this compound research is promising, there are several challenges that need to be addressed. A major challenge in working with disulfide-rich molecules is the potential for the formation of isomers with non-native disulfide bonds, which can complicate synthesis and purification. csic.esmdpi.com For long-chain disulfides, their low solubility in aqueous media can also present experimental difficulties.

The inherent instability of the disulfide bond under certain physiological conditions can be a limitation for some applications, leading to research into more stable disulfide bond mimetics. researchgate.net However, this reactivity is also what makes them useful for applications like drug delivery, where cleavage of the disulfide bond is desired. rsc.org

Looking forward, a key perspective is the continued development of analytical techniques to characterize long-chain disulfides and their interactions. Mass spectrometry-based platforms have shown potential for identifying disulfide-linked peptides and could be adapted for non-peptidic molecules. mdpi.com

The study of how the metabolism of long-chain fatty acids affects disulfide bond formation in biological systems provides an interesting perspective on the interplay between metabolism and redox chemistry, which could inspire new research directions for this compound. nih.gov

Q & A

Q. Table 1: Comparison of Analytical Techniques

MethodResolutionAdvantagesLimitations
LC-HRMSHighPreserves native structure; batch analysisRequires expert interpretation of spectra
Partial reductionModerateSuitable for complex multi-bond systemsTime-intensive; risk of incomplete reduction
LC-MS/MS with reductionHighConfirms free thiols post-reductionDestructive; loses native conformation

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data on disulfide bond stability in this compound?

Answer:
Discrepancies often arise from force field inaccuracies in molecular dynamics (MD) simulations or experimental artifacts (e.g., pH-induced bond scrambling).

  • Methodological adjustments :
    • Validate computational models using alanine scanning mutagenesis to test predicted stabilizing residues .
    • Cross-reference MD results with differential scanning calorimetry (DSC) to experimentally measure thermal stability .
  • Case study : In a 2022 study, MD simulations overestimated the stability of a this compound-containing protein by 15%, which was attributed to insufficient solvation parameters. Experimental validation via DSC corrected these predictions .

Q. Table 2: Common Sources of Data Contradictions

SourceMitigation Strategy
Force field limitationsUse multiple MD software (e.g., AMBER, CHARMM)
Experimental oxidationInclude reducing agents (e.g., TCEP) in buffers
Sample heterogeneityPurify samples via size-exclusion chromatography

Basic: What role do disulfide bonds play in the structural stability of this compound-containing drug delivery systems?

Answer:
Disulfide bonds confer redox-responsive behavior , enabling controlled drug release in glutathione (GSH)-rich tumor microenvironments. For example:

  • In a 2022 study, a MnMOF-based nano-carrier with this compound linkages demonstrated 80% cisplatin release under high GSH conditions, compared to <10% in normal tissues .
  • Structural stability under physiological conditions is maintained until GSH-triggered cleavage .

Advanced: What experimental design considerations are critical for ensuring reproducibility in disulfide bond analysis of this compound?

Answer:
Reproducibility hinges on:

  • Standardized protocols :
    • Fix digestion conditions (e.g., trypsin vs. chymotrypsin) to avoid peptide heterogeneity .
    • Use internal standards (e.g., isotopically labeled disulfide-linked peptides) for LC-MS/MS quantification .
  • Data validation :
    • Replicate experiments across ≥3 independent batches to account for batch-to-batch variability .
    • Compare results with orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

Q. Table 3: Key Parameters for Reproducibility

ParameterOptimal RangeImpact on Reproducibility
Digestion time4–16 hoursUnder-digestion masks bonds
pH during sample prep6.5–7.5Prevents disulfide scrambling
Mass spec resolution≥70,000 (Orbitrap systems)Reduces false-positive assignments

Basic: How does the placement of disulfide bonds in this compound affect protein folding kinetics?

Answer:
Disulfide bonds act as folding nucleation points . For example:

  • In synthetic mini-proteins, bonds between Cys3-Cys15 and Cys4-Cys21 reduced folding time by 40% compared to linear analogs .
  • Misfolding due to incorrect bond pairing can be detected via circular dichroism (CD) or native PAGE .

Advanced: How can researchers integrate multi-omics data to study this compound’s role in cellular redox regulation?

Answer:
A multi-omics pipeline combines:

  • Proteomics : Identify disulfide-linked proteins via redox proteomics .
  • Metabolomics : Quantify GSH/GSSG ratios to assess redox state .
  • Transcriptomics : Correlate gene expression (e.g., GPX4, TXN) with disulfide bond dynamics .
    Case study : A 2023 study linked this compound-mediated ROS scavenging to downregulation of pro-apoptotic genes (BAX, CASP3) in cancer cells .

Basic: What statistical methods are appropriate for analyzing disulfide bond variability in high-throughput datasets?

Answer:

  • Principal Component Analysis (PCA) : Reduces dimensionality in spectral datasets .
  • Hierarchical clustering : Groups peptides by disulfide bond patterns .
  • ANOVA : Tests batch-to-batch consistency (α = 0.01 recommended) .

Advanced: What strategies address ethical challenges in using this compound for in vivo therapeutic studies?

Answer:

  • Institutional Review Board (IRB) compliance : Ensure animal/cell models are justified via 3R principles (Replacement, Reduction, Refinement) .
  • Data transparency : Publish negative results (e.g., toxicity at high doses) to avoid publication bias .

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